Cas no 1021092-06-7 (N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide)

N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a specialized heterocyclic compound featuring a thiazole core linked to a thiophene carboxamide moiety. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and material science applications. The presence of both carbamoyl and carboxamide functional groups enhances its potential as a versatile intermediate for synthesizing pharmacologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound’s stability and synthetic accessibility further support its utility in high-throughput screening and drug discovery pipelines.
N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide structure
1021092-06-7 structure
Product Name:N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
CAS No:1021092-06-7
MF:C11H11N3O2S2
MW:281.353939294815
CID:6117800
PubChem ID:42208705
Update Time:2025-06-09

N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
    • N-[4-(3-amino-3-oxopropyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
    • AKOS024503453
    • 1021092-06-7
    • N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
    • F5254-0378
    • Inchi: 1S/C11H11N3O2S2/c12-9(15)4-3-7-6-18-11(13-7)14-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H2,12,15)(H,13,14,16)
    • InChI Key: UAQBUGSJOLLGTN-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NC(CCC(N)=O)=CS2)=O)SC=CC=1

Computed Properties

  • Exact Mass: 281.02926895g/mol
  • Monoisotopic Mass: 281.02926895g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 142Ų

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Additional information on N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Professional Introduction to N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS No. 1021092-06-7)

N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1021092-06-7, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure, characterized by a thiophene core and a thiazole moiety, suggests potential biological activities that are worth investigating.

The structural framework of N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide encompasses several key functional groups that contribute to its unique chemical properties. The presence of a thiophene ring and a thiazole ring linked through an amide bond introduces a rich array of possible interactions with biological targets. These features make the compound an intriguing subject for studying its pharmacological effects and mechanisms of action.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. Among these, thiophene and thiazole derivatives have shown promise in various pharmacological contexts. The combination of these two heterocyclic systems in N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide may contribute to its unique pharmacological profile, making it a valuable compound for further research.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The structural features of N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide suggest that it could interact with multiple biological targets, including enzymes and receptors involved in various disease pathways. This polypharmacicity is often desirable in drug design, as it can lead to broader therapeutic effects and potentially reduce the risk of resistance development.

Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry. These compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide may contribute to its ability to modulate these pathways effectively. For instance, the amide group could participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and efficacy.

The synthesis of N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques can help in achieving the desired product with minimal side reactions. This aspect is crucial for pharmaceutical applications, where the quality of the final product directly impacts its efficacy and safety.

In addition to its synthetic challenges, the pharmacological evaluation of N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide requires rigorous testing across various models and assays. In vitro studies can provide initial insights into its biological activity, while in vivo experiments can offer more comprehensive data on its efficacy and toxicity profiles. These studies are essential for determining the potential therapeutic value of the compound.

The integration of computational methods into drug discovery has revolutionized the way new compounds are designed and evaluated. Molecular modeling techniques can be used to predict the binding interactions between N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide and biological targets, providing valuable insights into its mechanism of action. These computational approaches can complement experimental data and accelerate the drug development process.

As research continues to uncover new therapeutic targets and mechanisms, compounds like N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide are likely to play an increasingly important role in pharmaceutical innovation. Their unique structural features and potential biological activities make them attractive candidates for further exploration in drug discovery programs aimed at treating various diseases.

The future prospects for N-[4-(2-carbamoylethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide are promising, given the growing interest in heterocyclic compounds for medicinal applications. As more research is conducted on this compound and related derivatives, new insights into their pharmacological properties will emerge. These insights will be crucial for developing novel therapeutic agents that address unmet medical needs.

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